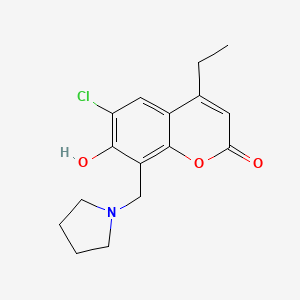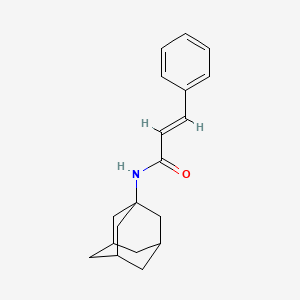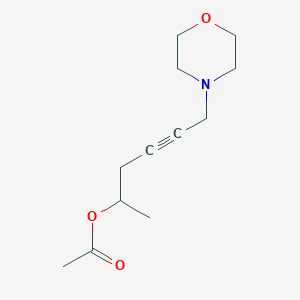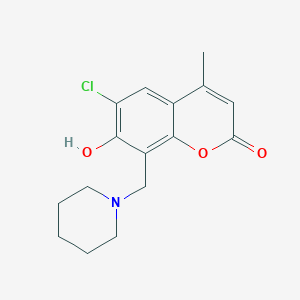
6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one, also known as CEP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. Additionally, 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to inhibit the activity of various signaling pathways, including the MAPK and PI3K pathways.
Biochemical and Physiological Effects:
6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to have antioxidant properties, making it a potential treatment for oxidative stress-related diseases. Additionally, 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one in lab experiments is its well-established synthesis method and its availability. Additionally, 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been extensively studied, and its properties and effects are well-documented. However, one limitation of using 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one in lab experiments is its potential toxicity. While 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to be relatively non-toxic in vitro, its toxicity in vivo is not well-understood, and further studies are needed to fully assess its safety.
将来の方向性
There are several future directions for research on 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one. One area of research is in the development of 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one-based therapies for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one, and to assess its safety and toxicity in vivo. Finally, there is potential for the development of 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one-based therapies for neurodegenerative diseases, based on its neuroprotective properties.
合成法
The synthesis of 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one involves the reaction of 4-ethylcoumarin with pyrrolidine and chloroacetyl chloride in the presence of a base. This reaction results in the formation of 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one, which can be purified and isolated using standard chromatographic techniques. The synthesis of 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been well-established and has been reported in several scientific papers.
科学的研究の応用
6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to have potent anti-cancer properties, and has been shown to induce apoptosis in cancer cells. Additionally, 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis and asthma.
特性
IUPAC Name |
6-chloro-4-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-2-10-7-14(19)21-16-11(10)8-13(17)15(20)12(16)9-18-5-3-4-6-18/h7-8,20H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBXKTSJVCPAQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-hydroxy-3-methyl-2-(1-piperidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910368.png)



![2-(3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5910397.png)

![3,5-dimethyl-1-[(2-phenylvinyl)sulfonyl]-1H-pyrazole](/img/structure/B5910404.png)

![3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910432.png)
![2-acetyl-3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5910440.png)
![3-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5910447.png)
![7-hydroxy-6-methyl-8-(1-pyrrolidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910466.png)
![3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910472.png)
